molecular formula C12H20O2 B14222534 Ethyl (spiro[2.5]octan-1-yl)acetate CAS No. 827574-04-9

Ethyl (spiro[2.5]octan-1-yl)acetate

Cat. No.: B14222534
CAS No.: 827574-04-9
M. Wt: 196.29 g/mol
InChI Key: MLIGHEHROSQCBS-UHFFFAOYSA-N
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Description

Ethyl (spiro[25]octan-1-yl)acetate is a spirocyclic compound characterized by a unique structure where an ethyl acetate group is attached to a spiro[25]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (spiro[2.5]octan-1-yl)acetate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of a suitable cyclohexanone derivative with ethyl bromoacetate in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

Ethyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (spiro[2.5]octan-1-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds share the spirocyclic core but differ in their functional groups and applications.

    Spirocyclic Pyrrolidines: Another class of spirocyclic compounds with different biological activities.

    Spirocyclic Quinolines: Known for their medicinal properties, particularly in anti-malarial drugs.

Uniqueness

Ethyl (spiro[25]octan-1-yl)acetate is unique due to its specific spiro[25]octane core and ethyl acetate group, which confer distinct chemical and biological properties

Properties

CAS No.

827574-04-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-spiro[2.5]octan-2-ylacetate

InChI

InChI=1S/C12H20O2/c1-2-14-11(13)8-10-9-12(10)6-4-3-5-7-12/h10H,2-9H2,1H3

InChI Key

MLIGHEHROSQCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC12CCCCC2

Origin of Product

United States

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